(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring a thiophene-based core structure. These compounds are part of a broader class of α7 nAChR allosteric modulators designed to address neuropathic pain without opioid-related side effects.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULIBZXLOPRAU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, with CAS number 1798396-16-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including its effects on specific receptors and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 307.4 g/mol. The compound features a thiophene moiety that plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1798396-16-3 |
| Molecular Formula | C₁₅H₁₇NO₂S₂ |
| Molecular Weight | 307.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the alkylation of thiophene derivatives and subsequent functional group modifications. Specific synthetic routes may include:
- Alkylation : Starting with 5-methylthiophene, an alkylating agent is used to introduce the methoxy group.
- Formation of Acrylamide : The final step involves coupling reactions to form the acrylamide structure.
Recent studies have indicated that compounds similar to this compound exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are critical in neurotransmission and are implicated in various neurological disorders.
- Nicotinic Receptor Modulation : Research has shown that derivatives of this compound can act as positive allosteric modulators for α7 nAChRs, enhancing receptor activity and potentially providing therapeutic benefits in conditions like neuropathic pain .
Case Studies
-
Pain Relief Studies : In a mouse model of oxaliplatin-induced neuropathic pain, compounds structurally related to this compound demonstrated analgesic properties by modulating nAChR activity .
- Dosage : 2.4 mg/kg administered via injection.
- Results : Significant reduction in pain responses compared to control groups.
Pharmacological Profile
The pharmacological profile of this compound indicates potential applications in:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key structural and functional differences between DM497, DM490, and related acrylamide derivatives:
| Compound | Structural Features | Target/Mechanism | Modulatory Activity | In Vivo Efficacy (Oxaliplatin Model) |
|---|---|---|---|---|
| DM497 | Thiophen-2-yl, p-tolyl substituent | α7 nAChR (positive allosteric modulator) | Enhances ACh-evoked currents | 10 mg/kg reduces neuropathic pain |
| DM490 | Furan-2-yl, N-methyl-p-tolyl substituent | α7 nAChR (negative allosteric modulator) | Inhibits ACh-evoked currents | No antinociception; blocks DM497 |
| PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide] | Furan-2-yl, p-tolyl substituent | α7 nAChR (prototypical PAM) | Moderate PAM activity | Baseline antinociceptive reference |
| Compound 14f [Chromanone analog] | Chromanone core, thiophen-2-yl substituent | Not specified (synthetic focus) | N/A | N/A |
Mechanistic Insights
- DM497 vs. DM490: Structural Differences: DM497’s thiophen-2-yl group confers higher electron density and binding affinity to α7 nAChRs compared to DM490’s furan-2-yl group. The N-methyl group in DM490 sterically hinders receptor interaction, contributing to its negative allosteric modulation . Functional Outcomes: DM497 (10 mg/kg) alleviates oxaliplatin-induced neuropathic pain in mice, while DM490 (30 mg/kg) antagonizes this effect. Electrophysiological data confirm DM497 potentiates α7 nAChR currents (EC₅₀ = 12 µM), whereas DM490 inhibits them (IC₅₀ = 3.5 µM) .
- Comparison with Other Acrylamides: Compound 14f (a chromanone-acrylamide hybrid) and Sortase A inhibitors (e.g., 25b, 26a) highlight structural diversity but lack direct pharmacological overlap with DM497/DM490 . Anti-inflammatory analogs (e.g., Compound 2 from Lycium barbarum) exhibit distinct biological activities unrelated to nAChR modulation .
Pharmacokinetic and Behavioral Data
- Lipophilicity and Brain Penetration: DM497 (logP = 2.8) and DM490 (logP = 2.5) exhibit moderate lipophilicity, suggesting peripheral rather than central nervous system activity.
- Dose-Response Relationships: DM497’s antinociceptive efficacy plateaued at 10 mg/kg, while DM490 required 30 mg/kg to block DM497, consistent with their respective EC₅₀/IC₅₀ values .
Research Findings and Implications
- Key Discovery: DM497’s antinociception is mediated by α7 nAChR potentiation, offering a non-opioid strategy for neuropathic pain. DM490’s antagonism underscores the delicate balance of allosteric modulation in drug design .
- Clinical Relevance : These findings align with efforts to target α7 nAChRs in inflammatory and neuropathic pain, though peripheral activity may limit central side effects .
- Unresolved Questions : The role of glial α7 nAChRs and proinflammatory pathways in DM497’s efficacy warrants further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
